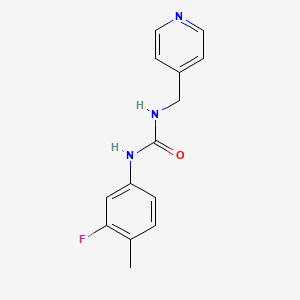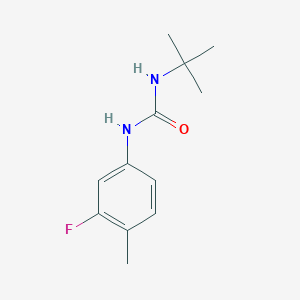![molecular formula C17H14ClF3N2O B4284408 N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B4284408.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide
Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide is a complex organic compound that features a trifluoromethyl group, a chloro-substituted phenyl ring, and an isoquinolinecarboxamide moiety
Mechanism of Action
Target of Action
The primary target of N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide is Thymidylate synthase . Thymidylate synthase is an essential enzyme for DNA synthesis, as it catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis.
Mode of Action
It is known to interact with its target, thymidylate synthase, and contribute to the de novo mitochondrial thymidylate biosynthesis pathway .
Biochemical Pathways
The compound affects the de novo mitochondrial thymidylate biosynthesis pathway . This pathway is crucial for the synthesis of thymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. By interacting with Thymidylate synthase, the compound can potentially influence DNA synthesis and cell proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction, where the isoquinoline derivative reacts with an appropriate amine.
Substitution Reactions: The chloro and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions, using reagents such as chlorinating agents and trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro or trifluoromethyl groups.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: The compound’s unique chemical properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.
Industry: It is explored for its potential use in industrial applications, including as a catalyst or intermediate in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
- N-[2-chloro-5-(trifluoromethyl)phenyl]-2-quinolinecarboxamide
- N-[2-chloro-5-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinolinecarboxamide
Uniqueness
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N2O/c18-14-6-5-13(17(19,20)21)9-15(14)22-16(24)23-8-7-11-3-1-2-4-12(11)10-23/h1-6,9H,7-8,10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDQWIRCIYFMDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(1-phenylethyl)urea](/img/structure/B4284339.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4284343.png)
![N-(4-CHLOROPHENETHYL)-N'-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]UREA](/img/structure/B4284344.png)
![N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-N'-[2-(1-CYCLOHEXENYL)ETHYL]UREA](/img/structure/B4284349.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,3-diphenylpropyl)urea](/img/structure/B4284355.png)
![N-(2-chlorobenzyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4284360.png)
![1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-{1-[4-(propan-2-yl)phenyl]propyl}urea](/img/structure/B4284378.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3,4,5-trimethoxybenzyl)urea](/img/structure/B4284387.png)

![N-(3-chlorobenzyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4284395.png)
![4-[(2-chloro-6-fluorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide](/img/structure/B4284413.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B4284420.png)
![N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-N'-(3-METHYL-2-PYRIDYL)UREA](/img/structure/B4284427.png)
